molecular formula C24H21F4N3O B2627564 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 303151-19-1

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2627564
CAS No.: 303151-19-1
M. Wt: 443.446
InChI Key: MCVSTAJBIMBLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C24H21F4N3O and a molecular weight of 443.446 . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of fluorophenyl, piperazino, and trifluoromethyl groups attached to a benzenecarboxamide core .

Scientific Research Applications

Synthesis of Neuroleptic Agents

This compound plays a pivotal role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are crucial for psychiatric treatments. The synthesis involves key intermediates like 4,4-bis(p-fluorophenyl)butylbromide, highlighting the compound's significance in medicinal chemistry for producing pharmaceuticals with neuroleptic properties (Botteghi et al., 2001).

Fluorescent Logic Gates

Another fascinating application is in the development of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates. These compounds, incorporating piperazine moieties, serve as fluorescent logic gates that can be reconfigured based on solvent polarity, offering potential tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antineoplastic Tyrosine Kinase Inhibitor

The compound is also a structural component of Flumatinib (HH-GV678), an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia. The study of its metabolism in patients reveals insights into its pharmacokinetics, metabolic pathways, and the role of its structural components in therapeutic applications (Gong et al., 2010).

Antibacterial Quinolones

In antibacterial research, modifications of quinolone derivatives incorporating piperazine units have demonstrated efficacy similar to established antibiotics like ciprofloxacin. This underscores the compound's utility in enhancing the antibacterial activity of quinolone-based medications (Ziegler et al., 1990).

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVSTAJBIMBLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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